molecular formula C8H5NaO3 B7823734 sodium;2-oxo-2-phenylacetate

sodium;2-oxo-2-phenylacetate

Cat. No.: B7823734
M. Wt: 172.11 g/mol
InChI Key: GGDFZLZSWSCHFU-UHFFFAOYSA-M
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Description

Sodium 2-oxo-2-phenylacetate, also known as the sodium salt of benzoylformic acid, is an organic compound with the molecular formula C₈H₅NaO₃. It is a derivative of phenylglyoxylic acid and is commonly used in various chemical and industrial applications. This compound is characterized by its white crystalline appearance and is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-oxo-2-phenylacetate can be synthesized through the oxidation of mandelic acid using potassium permanganate. Another method involves the hydrolysis of benzoyl cyanide. The reaction conditions typically require a controlled environment to ensure the purity and yield of the product.

Industrial Production Methods: In industrial settings, sodium 2-oxo-2-phenylacetate is produced by the esterification or transesterification of commercial starting materials. The process involves the use of specific catalysts and solvents to achieve high efficiency and scalability.

Types of Reactions:

    Oxidation: Sodium 2-oxo-2-phenylacetate can undergo oxidation reactions to form various derivatives.

    Reduction: It can be reduced to form phenylglycolic acid.

    Substitution: The compound can participate in substitution reactions, where the phenyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of phenylglyoxylic acid derivatives.

    Reduction: Formation of phenylglycolic acid.

    Substitution: Formation of halogenated benzoylformic acid derivatives.

Scientific Research Applications

Sodium 2-oxo-2-phenylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a marker for exposure to certain chemicals.

    Industry: Sodium 2-oxo-2-phenylacetate is used in the production of fragrances and as a fixative in perfumes.

Mechanism of Action

The mechanism of action of sodium 2-oxo-2-phenylacetate involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating redox reactions.

Comparison with Similar Compounds

    Phenylacetic acid: Similar in structure but lacks the oxo group.

    Benzoylformic acid: The parent compound of sodium 2-oxo-2-phenylacetate.

    Phenylglyoxylic acid: A closely related compound with similar chemical properties.

Uniqueness: Sodium 2-oxo-2-phenylacetate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its solubility in water and stability under various conditions make it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

sodium;2-oxo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDFZLZSWSCHFU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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